N-(2-Aminoethyl)nicotinamide dihydrochloride

Description

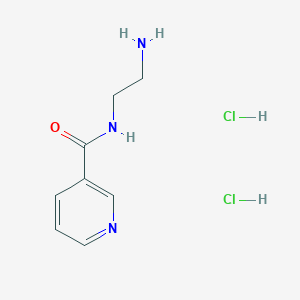

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(2-aminoethyl)pyridine-3-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O.2ClH/c9-3-5-11-8(12)7-2-1-4-10-6-7;;/h1-2,4,6H,3,5,9H2,(H,11,12);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQIXVULTTAHETE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 2 Aminoethyl Nicotinamide Dihydrochloride

Synthetic Approaches to N-(2-Aminoethyl)nicotinamide Dihydrochloride (B599025)

The synthesis of N-(2-Aminoethyl)nicotinamide and its dihydrochloride salt primarily revolves around the formation of an amide bond between a nicotinic acid derivative and an aminoethyl precursor. Various methodologies common in organic synthesis for creating carboxamides are applicable.

Amidation Reactions in the Synthesis of Nicotinamide (B372718) Analogs

The construction of the amide linkage is a fundamental step in synthesizing nicotinamide derivatives. rsc.org Traditional methods often involve activating the carboxylic acid group of nicotinic acid to facilitate nucleophilic attack by an amine. Common activating agents include thionyl chloride to form nicotinoyl chloride, or carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives such as Hydroxybenzotriazole (HOBt). wikipedia.orgmdpi.com These reactions convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby promoting the amidation process.

Another approach involves the direct coupling of carboxylic acids with amines at high temperatures, though this can be energy-intensive. wikipedia.org To circumvent harsh conditions, biocatalysis using enzymes like lipase (B570770) has emerged as a greener alternative, offering mild reaction conditions and high efficiency. rsc.org For instance, Novozym® 435 has been successfully used to catalyze the amidation of methyl nicotinate (B505614) derivatives with various amines in sustainable continuous-flow microreactors, achieving high yields in significantly shorter reaction times compared to batch processes. rsc.org

| Method | Activating Agent/Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid Chloride Method | Thionyl chloride (SOCl₂) or Oxalyl chloride | Anhydrous organic solvent (e.g., THF, DCM) | High reactivity, good yields | Harsh reagents, potential side reactions |

| Carbodiimide Coupling | EDC, DCC with HOBt or DMAP | Room temperature, organic solvent | Mild conditions, wide functional group tolerance | Carbodiimide byproducts can be difficult to remove |

| Enzymatic Catalysis | Lipases (e.g., Novozym® 435) | Mild temperatures (e.g., 50°C), tert-amyl alcohol | Environmentally friendly, high selectivity, mild conditions. rsc.org | Enzyme cost and stability, substrate specificity |

| Direct Thermal Amidation | None | High temperatures (>150°C) | Simple, no reagents needed | High energy consumption, potential for side products |

Utilization of Amine Precursors in Nicotinamide Derivatization

The derivatization of the nicotinamide structure is readily achieved by employing a diverse range of amine precursors. For the synthesis of N-(2-Aminoethyl)nicotinamide, the key precursor is ethylenediamine (B42938). In this reaction, one of the amino groups of ethylenediamine acts as the nucleophile, attacking the activated carboxyl group of nicotinic acid, while the second primary amine remains available for further functionalization or, in the case of the dihydrochloride salt, protonation.

The versatility of this synthetic strategy allows for the incorporation of various structural motifs by simply changing the amine precursor. This approach is not limited to simple alkylamines; more complex amines, including those with additional functional groups or aromatic systems, can be used to generate a wide array of nicotinamide derivatives with tailored properties. The choice of the amine precursor is a critical determinant of the final product's chemical and physical characteristics.

General Synthetic Routes for Related Nicotinamide Derivatives

The synthesis of nicotinamide and its derivatives can be approached through several established routes. A common industrial method for producing nicotinamide itself is the hydrolysis of 3-cyanopyridine (B1664610) (nicotinonitrile). wikipedia.org This transformation can be catalyzed by enzymes like nitrile hydratase, which offers high selectivity and avoids the formation of nicotinic acid as a byproduct. wikipedia.org Chemical methods for this hydrolysis also exist, often employing mineral acids or bases, but these can sometimes lead to lower selectivity. chemicalbook.com

For the synthesis of more complex derivatives, a frequent strategy involves the esterification of nicotinic acid, for example, to form ethyl nicotinate, followed by amidation with a suitable amine. nih.govgoogle.com This two-step process can be advantageous as esters are often more reactive towards amines than the parent carboxylic acid under milder conditions. For instance, the synthesis of Nicorandil (B1678753) involves the reaction of N-(2-hydroxyethyl)nicotinamide with a nitrating mixture. google.comchemicalbook.com The precursor, N-(2-hydroxyethyl)nicotinamide, is itself synthesized via the amidation of a nicotinic acid derivative with 2-aminoethanol.

| Derivative | Starting Materials | Key Reaction Step | Reference |

|---|---|---|---|

| Nicotinamide | 3-Cyanopyridine | Enzymatic or chemical hydrolysis | wikipedia.org |

| β-Nicotinamide Riboside | 1,2,3,5-tetra-O-acetyl-β-d-ribofuranose, Ethyl nicotinate | Coupling followed by ammonolysis | nih.gov |

| Nicorandil | N-(2-hydroxyethyl)nicotinamide, Nitric acid/Acetic anhydride (B1165640) | O-nitration | google.com |

| 2-Chloronicotinonitrile | Nicotinamide | Two-step process via the N-oxide | wikipedia.org |

Strategies for Structurally Related Nicotinamide Derivatives

The core structure of N-(2-Aminoethyl)nicotinamide offers two primary sites for chemical modification: the aminoethyl moiety and the nicotinamide pyridine (B92270) ring. These modifications can be used to systematically alter the molecule's properties.

Modifications of the Aminoethyl Moiety in Amide Structures

The aminoethyl side chain of N-(2-Aminoethyl)nicotinamide can be chemically altered to produce a variety of analogs. Strategies for modification often involve starting with different diamine precursors during the initial amidation step. For example, using longer chain diamines such as 1,3-diaminopropane (B46017) or 1,4-diaminobutane (B46682) would result in analogs with extended alkyl chains between the amide and terminal amino groups.

Further derivatization can be achieved by reacting the terminal primary amine of N-(2-Aminoethyl)nicotinamide with various electrophiles. This allows for the introduction of a wide range of functional groups. For instance, acylation could introduce new amide bonds, while alkylation could lead to secondary or tertiary amines. The reactivity of the terminal amine provides a versatile handle for late-stage functionalization, enabling the creation of a library of derivatives from a common intermediate. The activation of amides using reagents like triflic anhydride can also facilitate nucleophilic functionalization, leading to highly functionalized amines. frontiersin.orgnih.gov

Substitutions on the Nicotinamide Pyridine Ring System

The pyridine ring of the nicotinamide scaffold is amenable to various chemical substitutions, allowing for the fine-tuning of the molecule's electronic and steric properties. rsc.org As an aromatic system, it can undergo electrophilic substitution reactions, although the electron-withdrawing nature of the nitrogen atom and the carboxamide group makes the ring relatively deactivated. wikipedia.org

Synthetic strategies often involve starting with an already substituted nicotinic acid derivative. For example, 4-substituted nicotinic acids, such as 4-hydroxy- or 4-aminonicotinic acid, can be used as starting materials to prepare analogs with substituents at the 4-position of the pyridine ring. rsc.org These substituted nicotinic acids can then be subjected to the same amidation reactions described previously to yield the corresponding N-(2-Aminoethyl)nicotinamide derivatives with modifications on the pyridine ring. Such substitutions can significantly influence the chemical behavior of the resulting molecule. nih.govnih.gov

Investigation of Biological Activity and Molecular Mechanisms

Assessment of Pharmacological Effects of N-(2-Aminoethyl)nicotinamide Dihydrochloride (B599025)

While direct studies on N-(2-Aminoethyl)nicotinamide dihydrochloride are limited, research on structurally similar compounds provides insight into its potential pharmacological profile.

Investigations into the effects of the related compound 2-nicotinamidoethyl nitrate (B79036) (nicorandil) on the smooth muscle cells of the dog trachea have shown that it can induce hyperpolarization of the cell membrane. nih.gov This hyperpolarization is associated with an increase in potassium conductance, which leads to the inhibition of contraction. nih.gov Specifically, a higher concentration of nicorandil (B1678753) was required to inhibit the contracture evoked by acetylcholine (B1216132) in the trachea compared to its effects on the mesenteric artery. nih.gov These findings suggest that while related compounds can influence tracheal smooth muscle, the effect may be less pronounced compared to other smooth muscle tissues. nih.gov

Further studies on bovine tracheal smooth muscle demonstrated that nicorandil causes concentration-dependent relaxations in tissues pre-contracted with methacholine. teikyo.jp This relaxant effect is attributed to two primary mechanisms: the opening of ATP-sensitive K+ (KATP) channels and the activation of the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway. teikyo.jp

The cyclic GMP (cGMP) signaling pathway is a crucial mediator of various physiological processes, including smooth muscle relaxation. mdpi.comfrontiersin.org The production of cGMP is stimulated by nitric oxide (NO) and natriuretic peptides. frontiersin.org Research on the nicotinamide (B372718) derivative nicorandil has established a clear link to this pathway. teikyo.jp

In bovine tracheal smooth muscle, the relaxant effects of nicorandil were significantly prevented by an inhibitor of soluble guanylyl cyclase, the enzyme responsible for cGMP synthesis. teikyo.jp This indicates that a component of nicorandil's mechanism of action involves the activation of the NO-cGMP pathway. teikyo.jp It is suggested that nicorandil may also activate Maxi K+ channels, potentially through this same NO-cGMP pathway, further contributing to its relaxant effect. teikyo.jp This interaction highlights the potential for nicotinamide derivatives to modulate cGMP signaling, which has broad implications for vasodilation and other physiological functions regulated by this pathway. mdpi.comfrontiersin.org

Exploration of Potential Biological Activities of Aminoethyl Nicotinamide Derivatives

Derivatives of aminoethyl nicotinamide have been the subject of extensive research to explore their potential therapeutic activities, particularly in the areas of oncology and infectious diseases.

Nicotinamide and its derivatives have demonstrated significant anti-proliferative effects across a variety of cancer cell lines. For instance, nicotinamide has been shown to inhibit the proliferation of pancreatic cancer cells in a dose-dependent manner, inducing apoptosis and cell cycle arrest. nih.gov Similarly, newly synthesized nicotinamide derivatives have exhibited cytotoxic effects against human cancer cell lines, with some compounds showing good to moderate inhibitory activity against lung cancer cell lines such as NCI-H460, A549, and NCI-H1975.

Other studies have highlighted the anti-proliferative potential of nicotinamide derivatives against colon cancer (HCT-116) and liver cancer (HepG2) cell lines. nih.gov One particular derivative, compound 10, showed IC50 values of 15.4 µM and 9.8 µM against HCT-116 and HepG2 cells, respectively. nih.gov Another derivative, N4, was found to have a cytotoxic effect on MCF-7 human breast cancer cells with an IC50 value of 12.1 μM. niscpr.res.in These effects are often associated with the induction of apoptosis and cell cycle arrest. nih.govnih.gov

| Compound/Derivative | Cancer Cell Line | Effect | IC50 Value (µM) | Source |

|---|---|---|---|---|

| Nicotinamide (NAM) | Pancreatic Cancer Cells | Inhibited proliferation, induced apoptosis and cell cycle arrest | Not specified | nih.gov |

| Compound 10 | HCT-116 (Colon) | Anti-proliferative | 15.4 | nih.gov |

| Compound 10 | HepG2 (Liver) | Anti-proliferative | 9.8 | nih.gov |

| Compound 7 | HCT-116 (Colon) | Cytotoxic, induced cell cycle cessation and apoptosis | 15.7 | nih.gov |

| Compound 7 | HepG2 (Liver) | Cytotoxic | 15.5 | nih.gov |

| Compound N4 | MCF-7 (Breast) | Cytotoxic | 12.1 | niscpr.res.in |

A significant body of research has focused on the antifungal properties of nicotinamide derivatives. nih.govnih.gov Bioassays have demonstrated that certain novel nicotinamide derivatives containing a 1,3,4-oxadiazole (B1194373) moiety exhibit favorable antifungal activities against plant pathogenic fungi such as Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. nih.govresearchgate.net

Furthermore, a series of 37 newly synthesized nicotinamide derivatives were evaluated for their antifungal activity against Candida albicans SC5314. nih.govbohrium.com Among these, compound 16g was identified as the most active, with a minimum inhibitory concentration (MIC) of 0.25 μg/mL. nih.govbohrium.com This compound also showed potent activity against several fluconazole-resistant C. albicans strains, with MIC values ranging from 0.125 to 1 μg/mL. nih.govbohrium.com The mechanism of action for compound 16g was linked to its ability to disrupt the fungal cell wall. nih.govbohrium.com Other nicotinamide derivatives have been investigated as potential succinate (B1194679) dehydrogenase inhibitors, showing moderate activity against Rhizoctonia solani and Sclerotinia sclerotiorum. acs.org

| Derivative Class/Compound | Fungal Species | Activity/Measurement | Source |

|---|---|---|---|

| Nicotinamide derivatives with 1,3,4-oxadiazole | Gibberella zeae, Fusarium oxysporum, Cytospora mandshurica | Weak to moderate antifungal activity | nih.govresearchgate.net |

| Compound 16g | Candida albicans SC5314 | MIC: 0.25 μg/mL | nih.govbohrium.com |

| Compound 16g | Fluconazole-resistant C. albicans (6 strains) | MIC range: 0.125–1 μg/mL | nih.govbohrium.com |

| Succinate dehydrogenase inhibitor derivatives (e.g., 3a-17) | Rhizoctonia solani | IC50: 15.8 μM | acs.org |

| Succinate dehydrogenase inhibitor derivatives (e.g., 3a-17) | Sclerotinia sclerotiorum | IC50: 20.3 μM | acs.org |

Nicotinamide (NAM), a form of vitamin B3, has been investigated for its effects on melanoma. nih.govresearchgate.net Studies have shown that NAM can reduce the viability and proliferation of human melanoma cell lines, although this effect was observed at concentrations likely too high to be achievable in vivo. nih.gov At clinically achievable concentrations, NAM did not enhance melanoma cell viability, proliferation, or invasiveness in vitro. nih.gov

Mechanistically, NAM has been found to inhibit the activity of SIRT2, a sirtuin that is significantly increased in melanoma. researchgate.net In vitro and in vivo studies have demonstrated that NAM can reduce melanoma cell numbers by up to 90%, induce a ten-fold increase in cell death, and cause a 2.5-fold increase in apoptosis. researchgate.net Furthermore, in melanomas from patients treated with NAM, there was a significant increase in peritumoral and tumor-infiltrating CD4+ and CD8+ lymphocytes, which is associated with a better prognosis. nih.govdermcast.live

Modulation of Biochemical Pathways by Nicotinamide Derivatives

Nicotinamide and its derivatives are pivotal in cellular metabolism, acting as precursors and modulators of essential molecules and enzymatic activities. Their influence extends to the core of cellular energy production and epigenetic regulation.

Influence on Nicotinamide Adenine (B156593) Dinucleotide (NAD+) Metabolism and Cellular Energy States

Nicotinamide Adenine Dinucleotide (NAD+) is a fundamental coenzyme in all living cells, central to metabolism and energy production. The salvage pathway, which recycles nicotinamide to synthesize NAD+, is a critical route for maintaining cellular NAD+ pools. Nicotinamide derivatives can significantly impact this pathway, thereby influencing cellular energy states.

Theoretically, a compound like this compound, as a derivative of nicotinamide, could potentially serve as a precursor for NAD+ synthesis. Upon cellular uptake and potential enzymatic modification to yield nicotinamide, it could enter the salvage pathway. This pathway involves the conversion of nicotinamide to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is then adenylated to form NAD+.

An increase in the substrate pool for the NAD+ salvage pathway would be expected to boost cellular NAD+ levels. Elevated NAD+ concentrations can, in turn, enhance cellular energy metabolism by increasing the efficiency of ATP production through glycolysis and oxidative phosphorylation. However, without empirical data on the uptake, metabolic fate, and enzymatic processing of this compound, its precise effect on NAD+ levels and cellular bioenergetics remains speculative.

Table 1: Potential Interactions of Nicotinamide Derivatives with the NAD+ Salvage Pathway

| Step in NAD+ Salvage Pathway | Enzyme | Potential Role of this compound (Hypothetical) | Expected Outcome on NAD+ Levels (Hypothetical) |

| Conversion to Nicotinamide | Amidohydrolase (or similar) | Substrate | Increase in nicotinamide pool |

| Nicotinamide to NMN | Nicotinamide Phosphoribosyltransferase (NAMPT) | Indirectly provides substrate | Increase |

| NMN to NAD+ | Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) | Indirectly provides substrate | Increase |

This table is based on the known functions of the NAD+ salvage pathway and presents a hypothetical scenario for this compound, as no direct research is currently available.

Interactions with Methyltransferase Enzymes (e.g., Nicotinamide N-Methyltransferase, NNMT)

Methyltransferase enzymes play a crucial role in cellular regulation by catalyzing the transfer of a methyl group to various substrates, including proteins, DNA, and small molecules. Nicotinamide N-methyltransferase (NNMT) is a key enzyme that specifically methylates nicotinamide. This action diverts nicotinamide away from the NAD+ salvage pathway, thereby regulating NAD+ homeostasis.

Inhibitors of NNMT are of significant scientific interest as they have the potential to increase cellular NAD+ levels by preventing the depletion of the nicotinamide pool. Many known NNMT inhibitors are structurally similar to nicotinamide, acting as competitive inhibitors that bind to the active site of the enzyme.

Given its structural similarity to nicotinamide, it is plausible that this compound could act as an inhibitor of NNMT. If it were to bind to the nicotinamide-binding pocket of NNMT, it could prevent the methylation of endogenous nicotinamide. Such an inhibitory action would preserve the cellular nicotinamide pool, making it more available for the NAD+ salvage pathway and consequently leading to an increase in cellular NAD+ levels.

Table 2: Hypothetical Interaction of this compound with NNMT

| Enzyme | Substrate | Potential Interaction of this compound | Consequence of Interaction (Hypothetical) |

| Nicotinamide N-Methyltransferase (NNMT) | Nicotinamide | Competitive Inhibition | Increased availability of nicotinamide for NAD+ synthesis |

This table outlines a hypothetical inhibitory mechanism. Experimental validation is required to determine if this compound exhibits any activity towards NNMT.

Structure Activity Relationship Sar Studies and Molecular Design

Principles of Structure-Activity Relationships in Nicotinamide (B372718) Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to the nicotinamide scaffold affect interactions with biological targets. For nicotinamide derivatives, SAR principles can be systematically examined by considering modifications to three primary regions: the pyridine (B92270) ring, the amide linker, and the side chain.

The Pyridine Ring: The pyridine nitrogen is a key feature, influencing the molecule's electronics and potential for hydrogen bonding. The position and nature of substituents on this ring can drastically alter biological activity. For instance, in studies of nicotine (B1678760) analogs, it was found that lipophilic substituents at the 6-position of the pyridine ring generally contribute to higher affinity for nicotinic acetylcholinergic receptors (nAChRs). researchgate.net However, this effect is modulated by the steric size of the substituent, where increased volume leads to decreased affinity. researchgate.net This suggests a delicate balance between lipophilicity and steric hindrance within the target's binding pocket. researchgate.net

The Amide Group: The amide linkage is crucial for structural integrity and often participates in key hydrogen bonding interactions with target receptors. drugdesign.org Modifications to this group, such as replacing it with bioisosteric equivalents, can influence the compound's metabolic stability and binding orientation.

Comprehensive SAR studies on small molecule inhibitors of Nicotinamide N-methyltransferase (NNMT) have identified the quinolinium scaffold as a promising alternative to the simple pyridine ring, leading to inhibitors with very low micromolar activity. nih.gov These studies highlight that systematic modification and analysis are essential for developing a clear understanding of the chemical features that drive biological activity in nicotinamide derivatives. nih.gov

| Structural Region | Modification Principle | Observed Effect on Activity | Example Derivative Class |

|---|---|---|---|

| Pyridine Ring | Introduction of lipophilic substituents at the 6-position | Increased affinity, but modulated by steric bulk researchgate.net | 6-substituted nicotine analogs researchgate.net |

| Side Chain | Varying linker length between nicotinamide and another aromatic ring | Longer linkers (2-3 carbons) improved redox activity nih.gov | Nicotinamide cofactor biomimetics (NCBs) nih.gov |

| Side Chain | Addition of electron-donating groups to a terminal ring | Enhanced reductive potential nih.gov | Nicotinamide cofactor biomimetics (NCBs) nih.gov |

| Core Scaffold | Replacement of pyridine with quinoline | Identified a promising scaffold for potent NNMT inhibition nih.gov | N-methylated quinolinium analogues nih.gov |

Rational Design Strategies for N-(2-Aminoethyl)nicotinamide Dihydrochloride (B599025) Analogs

Rational drug design utilizes the understanding of a biological target and the SAR of known ligands to create novel compounds with improved properties. nih.gov For N-(2-Aminoethyl)nicotinamide dihydrochloride, rational design strategies would focus on systematic modifications of its core structure to enhance target affinity, selectivity, and pharmacokinetic properties. These strategies leverage established medicinal chemistry principles.

Key rational design approaches for developing analogs could include:

Pyridine Ring Derivatization: Based on SAR principles, introducing small, electronically diverse substituents at various positions on the pyridine ring could probe the steric and electronic requirements of the target's binding site. For example, adding electron-withdrawing groups (like halogens) or electron-donating groups (like methoxy) could modulate the pKa of the pyridine nitrogen and its hydrogen bonding capabilities.

Side-Chain Homologation and Modification: The ethylamino side chain is a prime candidate for modification.

Homologation: The length of the alkyl chain between the amide and the terminal amino group could be systematically increased or decreased (e.g., from ethyl to propyl or methyl). This strategy explores the optimal distance required for interaction with a specific region of the binding pocket.

Isosteric Replacement: The terminal primary amine could be replaced with other functional groups, such as a secondary amine, a hydroxyl group, or a small heterocyclic ring, to alter basicity and hydrogen bonding patterns.

Conformational Constraint: Introducing rigidity into the flexible ethylamino side chain, for example, by incorporating it into a cyclic structure, could lock the molecule into a more biologically active conformation. This can lead to increased potency and selectivity by reducing the entropic penalty upon binding.

These design strategies are iterative; newly synthesized analogs are tested, and the resulting activity data is used to refine subsequent designs, progressively building a more detailed understanding of the SAR and moving toward an optimized lead compound. sci-hub.st

Computational Approaches in Molecular Design and Ligand-Target Interactions

Computational chemistry has become an indispensable tool in modern drug discovery, allowing researchers to model and predict molecular interactions, thereby accelerating the design-synthesis-test cycle. semanticscholar.org For nicotinamide derivatives, molecular docking and quantitative structure-activity relationship (QSAR) modeling are particularly valuable.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. tandfonline.com This method is widely used in the study of nicotinamide derivatives to elucidate binding modes and guide the design of new inhibitors. mdpi.comnih.gov

In the development of nicotinamide-based inhibitors, docking studies have successfully predicted the binding patterns of compounds within the active sites of various enzymes. For instance, a designed nicotinamide derivative was shown through molecular docking to bind effectively within the catalytic pocket of VEGFR-2, a key target in cancer therapy. mdpi.com Similarly, docking simulations of nicotinamide analogs with Nicotinamide N-methyltransferase (NNMT) produced a strong correlation between the calculated ligand-enzyme interaction scores and the experimentally determined IC50 values. nih.gov This correlation demonstrates the predictive power of docking in ranking the potency of potential inhibitors before their synthesis. nih.gov

These studies typically reveal key intermolecular interactions, such as:

Hydrogen Bonds: Formed between the amide group or pyridine nitrogen of the ligand and polar residues in the active site.

Hydrophobic Interactions: Occurring between the pyridine ring or other nonpolar moieties and hydrophobic pockets of the target protein.

Pi-Pi Stacking: A potential interaction involving the aromatic pyridine ring and aromatic residues like tyrosine or phenylalanine in the binding site.

By visualizing these interactions, medicinal chemists can rationally design modifications to enhance binding affinity, for example, by introducing a functional group that can form an additional hydrogen bond or better fill a hydrophobic pocket.

| Derivative Class | Biological Target | Key Findings from Docking | Reference |

|---|---|---|---|

| Nicotinamide-based congener | VEGFR-2 | Demonstrated the ability of the designed compound to bind within the enzyme's catalytic pocket. mdpi.com | mdpi.com |

| Diarylamine-modified nicotinamides | Succinate (B1194679) Dehydrogenase (SDH) | Implied that the designed compound could bind to both the substrate cavity and the entrance cavity of the enzyme. nih.gov | nih.gov |

| Quinolinium analogues | Nicotinamide N-Methyltransferase (NNMT) | Docking scores showed a robust correlation with experimental IC50 values; predicted binding orientation revealed key interactions. nih.gov | nih.gov |

| Nicotinamide Riboside | SARS-CoV-2 proteins (e.g., RdRp, Mpro) | Demonstrated potential to target multiple viral and human proteins involved in infection. nih.gov | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.gov This approach is used to predict the activity of novel compounds and to understand which physicochemical properties are most important for activity.

For nicotinamide derivatives, various QSAR studies have been successfully conducted. In one study on a series of 96 nicotinamide analogs as Bruton's tyrosine kinase (Btk) inhibitors, a receptor-dependent four-dimensional QSAR (4D-QSAR) model was developed. nih.gov This model, which considers the conformational flexibility of the ligands, yielded statistically significant results, enabling the researchers to propose new Btk inhibitor candidates with high predicted potency. nih.gov The analysis also highlighted the strategic importance of the Tyr551 residue in the Btk binding site for designing improved inhibitors. nih.gov

Another QSAR study on 6-substituted nicotine derivatives demonstrated that the affinity for nAChRs could not be explained by a single electronic or lipophilic parameter. researchgate.net Instead, a combination of the lipophilicity (π) and the molecular volume (Δ MOL VOL) of the substituent at the 6-position provided a strong correlation with binding affinity (r = 0.970). researchgate.net

These models are built using molecular descriptors that quantify various properties of the molecules, such as:

Electronic Descriptors: (e.g., partial charges, dipole moment)

Steric Descriptors: (e.g., molecular volume, surface area)

Hydrophobic Descriptors: (e.g., LogP)

Topological Descriptors: (e.g., connectivity indices)

The resulting QSAR equations provide a quantitative framework for understanding the SAR and for prioritizing the synthesis of new analogs with a higher probability of success.

| Derivative Series | Biological Target | QSAR Model Type | Key Statistical Parameters | Conclusion |

|---|---|---|---|---|

| Nicotinamide analogs (96 compounds) | Bruton's tyrosine kinase (Btk) | Receptor-dependent 4D-QSAR | r² = 0.743, RMSECV = 0.879 nih.gov | The model successfully predicted activity and highlighted the importance of the Tyr551 residue for inhibitor design. nih.gov |

| 6-substituted nicotine analogs (15 compounds) | Nicotinic acetylcholinergic receptors (nAChRs) | 2D-QSAR | r = 0.970 researchgate.net | Affinity was best explained by a combination of lipophilicity (π) and the molecular volume of the substituent. researchgate.net |

Preclinical Research Models and Methodologies

In Vitro Studies on N-(2-Aminoethyl)nicotinamide Dihydrochloride (B599025) and Related Analogs

In vitro studies provide a controlled environment to investigate the direct effects of nicotinamide (B372718) compounds on cellular and molecular processes.

Cell-based assays are crucial for quantifying the effects of nicotinamide analogs on fundamental cellular processes like metabolic health and survival. sigmaaldrich.com These assays often serve as a primary screening tool to assess cytotoxicity and biological activity. sigmaaldrich.commurigenics.com

Commonly employed techniques for nicotinamide derivatives include:

Metabolic Activity Assays : Assays like the MTT assay are used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. sigmaaldrich.com These colorimetric assays are based on the reduction of tetrazolium salts by cellular dehydrogenases and reductases in metabolically active cells. mdpi.com For instance, studies on nicotinamide (NAM) and nicotinamide mononucleotide (NMN) measure their impact on intracellular levels of Nicotinamide Adenine (B156593) Dinucleotide (NAD+) and Adenosine Triphosphate (ATP) to determine their role in cellular energy. nih.govmdpi.combiorxiv.org In oxygen-glucose deprived BV-2 cells, NAM-conjugated peptoid nanotubes were shown to replenish intracellular ATP levels. biorxiv.org

Cell Viability and Proliferation Assays : Direct cell counting and dye exclusion methods are used to measure the effect of compounds on cell numbers. nih.gov For example, the viability of human keratinocyte cells was assessed to determine the cytotoxicity of NMN and other related compounds. nih.gov In studies of melanoma cell lines, NAM's effect on cell number was measured directly by counting. nih.gov

Apoptosis Assays : To determine if a compound induces programmed cell death, assays using markers like Annexin V are employed. murigenics.com These can detect early apoptotic cells and differentiate them from dead cells, which can be stained with propidium iodide (PI). murigenics.com

The following table summarizes various cell-based assays used in the study of nicotinamide analogs.

| Assay Type | Method | Measured Parameter(s) | Application for Nicotinamide Analogs |

| Metabolic Activity | MTT Assay | Cellular metabolic rate, mitochondrial function | Assesses general cytotoxicity and impact on cell health. sigmaaldrich.comresearchgate.net |

| Metabolic Activity | NAD+/ATP Quantification | Intracellular levels of NAD+ and ATP | Determines the effect on cellular energy homeostasis. nih.govbiorxiv.orgnih.gov |

| Cell Viability | Trypan Blue Exclusion / Cell Counting | Number of viable cells vs. total cells | Measures direct impact on cell survival and proliferation. nih.gov |

| Cell Viability | WST-1 Metabolism / LDH Release | Cell viability and membrane integrity | Used in histocultures to assess therapy response. mdpi.com |

| Apoptosis | Annexin V / Propidium Iodide (PI) Staining | Externalization of phosphatidylserine, membrane integrity | Detects induction of programmed cell death. murigenics.com |

Nicotinamide and its derivatives are known to interact with various enzymes, and inhibition assays are critical for characterizing these interactions. Nicotinamide N-methyltransferase (NNMT) has been a significant target of interest, with inhibitors developed to target its binding pockets. nih.gov Nicotinamide itself is known to inhibit PARP-1, an enzyme that consumes NAD+. nih.gov

The activity of enzymes like NNMT can be measured by detecting the formation of its products, such as 1-methylnicotinamide (1-MNA) or S-adenosylhomocysteine (SAH). nih.gov Assays to quantify these products include:

High-Performance Liquid Chromatography (HPLC) coupled with UV, fluorescence, or mass spectrometry. nih.gov

Direct fluorescence assays that use a substrate like quinoline, which produces a fluorescent product upon methylation. nih.gov

Coupled enzyme assays, such as the SAH hydrolase (SAHH)-coupled fluorescence assay, which detects the SAH product common to all SAM-dependent methyltransferases. nih.gov

The table below outlines enzymes targeted by nicotinamide-related compounds and the methods used to assess inhibition.

| Target Enzyme | Compound Class | Assay Method | Detected Product/Signal |

| Nicotinamide N-methyltransferase (NNMT) | Nicotinamide Analogs / NNMT Inhibitors | HPLC-MS/UV/Fluorescence | 1-Methylnicotinamide (1-MNA) |

| Sirtuins (e.g., SIRT2) | Nicotinamide (NAM) | In vitro activity assays | Measures deacetylation activity. nih.gov |

| Poly(ADP-ribose) polymerase (PARP-1) | Nicotinamide (NAM) | Not specified | Measures inhibition of NAD+ consumption. nih.gov |

| SAM-dependent Methyltransferases | General Methyltransferase Inhibitors | MTase-Glo™, SAHH-coupled fluorescence | S-adenosylhomocysteine (SAH) |

Receptor binding assays are used to determine the affinity and specificity of a compound for a particular biological target. nih.gov These assays typically involve a radiolabeled ligand and a source of the receptor, such as cell membranes. nih.gov Two common formats are filtration assays and Scintillation Proximity Assays (SPA). nih.gov While specific receptor binding studies for N-(2-Aminoethyl)nicotinamide dihydrochloride are not detailed in the available research, the methodologies are broadly applicable to its analogs. For example, detailed binding studies have been performed for N-substituted ethyl 3-arylnipecotates to characterize their interaction with opiate receptors. nih.gov The key is to establish reaction conditions where specific binding is high, and non-specific binding is low. nih.gov

Ex Vivo Tissue Model Applications

Ex vivo models use tissue harvested directly from an organism and cultured under artificial conditions. rsc.org These models, such as organotypic slice cultures, preserve the three-dimensional architecture and cellular microenvironment, offering a bridge between in vitro and in vivo studies. mdpi.comnih.gov

Organotypic slice cultures are a valuable tool for studying the effects of nicotinamide conjugates in a system that maintains the complex cellular interactions of the original tissue. nih.govresearchgate.net These models have been used to investigate the neuroprotective effects of NAD+ and its precursors in various contexts.

Neurodegeneration Models : Cochlear organotypic cultures have been used to show that NAD+ can protect against neuroaxonal and hair cell degeneration induced by toxins like manganese and mefloquine. cdc.gov In these studies, NAD+ reduced caspase-3-mediated apoptosis and TUNEL-positive cells, indicating a protective effect. cdc.gov

Hypoxia-Ischemia Models : Organotypic brain slices subjected to oxygen-glucose deprivation (OGD) serve as an ex vivo model for hypoxic-ischemic injury. biorxiv.org In this model, NAM-conjugated peptoid nanotubes were shown to promote glial proliferation and modulate inflammatory cytokine levels, reducing pro-inflammatory markers while increasing anti-inflammatory ones. biorxiv.org

Neurological Function Studies : Rat organotypic hippocampal slice cultures are used to study excitotoxic cell damage and the effects of compounds on neuronal survival. nih.gov

The following table summarizes applications of organotypic slice cultures in the study of nicotinamide-related compounds.

| Tissue Source | Model | Application | Compound(s) Studied | Key Findings |

| Rat Cochlea | Cochlear Organotypic Culture | Toxin-induced neurodegeneration | NAD+ | Protected against manganese-induced damage to nerve fibers and hair cells. cdc.gov |

| Rat Brain | Organotypic Brain Slices | Hypoxia-Ischemia (OGD) | NAM-conjugated Peptoid Nanotubes | Promoted glial proliferation and reduced inflammation. biorxiv.org |

| Rat Hippocampus | Hippocampal Slice Culture | NMDA-mediated excitotoxicity | Nicotinic Receptor Agonists/Antagonists | Examined effects of receptor co-activation on cell death. nih.gov |

In Vivo Animal Models for Related Nicotinamide Derivatives

In vivo animal models are essential for understanding the systemic effects, efficacy, and metabolic fate of nicotinamide derivatives in a whole organism. mdpi.com Mice and rats are commonly used to create models of human diseases.

Examples of animal models used to study nicotinamide derivatives include:

Melanoma Mouse Model : C57BL/6 mice injected subcutaneously with B16-F10 melanoma cells are used to measure the effect of NAM on tumor growth in vivo. nih.gov

Chronic Kidney Disease (CKD) Mouse Model : An adenine-induced CKD model in mice is used to investigate the therapeutic potential of NAM. mdpi.com Studies found that NAM supplementation could reduce kidney inflammation and fibrosis. mdpi.com

Metabolic Disorder Models : To study the long-term effects of nicotinamide riboside (NR), suckling male mice were supplemented with NR and later challenged with a high-fat diet to assess impacts on lipid and energy metabolism. mdpi.com

Sarcopenia and Aging Models : Aged (24-month-old) mice are used to model sarcopenia. nih.gov These models have been employed to show that NNMT inhibitors can increase muscle strength and improve regenerative capacity, with effects that are additive to exercise. nih.gov

The table below provides an overview of in vivo models relevant to nicotinamide derivative research.

| Animal Model | Disease/Condition Modeled | Compound(s) Studied | Key Outcomes Measured |

| C57BL/6 Mice | Melanoma | Nicotinamide (NAM) | Subcutaneous tumor growth rate. nih.gov |

| Mouse Model | Adenine-induced Chronic Kidney Disease | Nicotinamide (NAM) | Kidney inflammation, fibrosis, metabolic profiles. mdpi.com |

| Male Mice | High-Fat Diet-Induced Metabolic Stress | Nicotinamide Riboside (NR) | Triacylglycerol accumulation, fat oxidation, lipogenesis in muscle and liver. mdpi.com |

| Aged Mice (24-month-old) | Sarcopenia / Age-related Muscle Decline | Nicotinamide N-methyltransferase inhibitors (NNMTi) | Grip strength, muscle mass, fiber cross-sectional area, proteome/metabolome analysis. nih.gov |

Evaluation of Biological Responses in Rodent Models (e.g., tumor uptake, biodistribution)

Preclinical evaluation in rodent models is fundamental to characterizing the in vivo behavior of novel compounds. Studies involving radioiodinated nicotinamide analogs, structurally related to N-(2-Aminoethyl)nicotinamide, have been conducted in mice bearing melanoma tumors to determine tissue distribution and tumor-specific uptake.

Detailed research findings from these biodistribution studies reveal significant accumulation of radioactivity in tumor tissues, with varying levels of uptake across other organs. One key study utilized nude mice bearing B16F0 murine melanotic melanoma tumors to assess the biodistribution of N-(2-(diethylamino)ethyl)-5-[123I]iodonicotinamide. ansto.gov.au The findings indicated that this compound exhibited high and rapid uptake in the melanoma tumor. ansto.gov.au

The uptake in the B16F0 tumor was approximately 8% of the injected dose per gram (% ID/g) at 1 hour post-injection, which decreased slowly over time. ansto.gov.au This high level of accumulation in melanotic tumors, coupled with a lack of uptake in amelanotic A375 tumors, suggests that the mechanism of uptake is likely an interaction with melanin. ansto.gov.au Further supporting this, competition studies with haloperidol did not reduce the compound's uptake in pigmented mice, indicating the interaction is not mediated by sigma receptors. ansto.gov.au

Clearance from the body was observed to be rapid, primarily through urinary excretion. ansto.gov.au At 1 hour post-injection, urinary excretion accounted for 66% of the injected dose, while the gastrointestinal tract contained 17%. ansto.gov.au The biodistribution data highlights a favorable profile for tumor imaging, characterized by high tumor uptake and relatively fast clearance from non-target tissues like blood, muscle, and brain. ansto.gov.au

The following table summarizes the biodistribution data for N-(2-(diethylamino)ethyl)-5-[123I]iodonicotinamide in mice with B16F0 melanoma at 1 and 4 hours post-injection. ansto.gov.au

Table 1. Biodistribution of N-(2-(diethylamino)ethyl)-5-[123I]iodonicotinamide in B16F0 Melanoma-Bearing Mice (% ID/g)

| Tissue | 1 Hour Post-Injection | 4 Hours Post-Injection |

| Blood | 1.13 ± 0.09 | 0.23 ± 0.03 |

| Heart | 1.10 ± 0.08 | 0.28 ± 0.04 |

| Lungs | 2.16 ± 0.44 | 0.54 ± 0.08 |

| Liver | 2.94 ± 0.35 | 1.09 ± 0.12 |

| Spleen | 0.81 ± 0.13 | 0.25 ± 0.04 |

| Kidneys | 3.51 ± 0.44 | 1.25 ± 0.17 |

| Stomach | 0.88 ± 0.15 | 0.51 ± 0.21 |

| Intestine | 2.33 ± 0.27 | 2.00 ± 0.31 |

| Muscle | 0.51 ± 0.06 | 0.14 ± 0.02 |

| Bone | 0.73 ± 0.08 | 0.25 ± 0.04 |

| Brain | 0.11 ± 0.02 | 0.03 ± 0.01 |

| Eyes | 3.28 ± 0.40 | 3.14 ± 0.40 |

| Tumor | 7.97 ± 1.05 | 6.55 ± 0.85 |

Data represents mean ± standard deviation.

Future Directions and Emerging Research Avenues

Development of Targeted Delivery Systems for Nicotinamide (B372718) Conjugates

A significant area of future research lies in the development of sophisticated delivery systems designed to transport nicotinamide-based compounds directly to target cells and tissues. This targeted approach aims to maximize therapeutic effects while minimizing potential off-target side effects.

One of the most promising strategies involves the use of antibody-drug conjugates (ADCs) . In this approach, a potent cytotoxic agent is linked to a monoclonal antibody that specifically recognizes and binds to antigens present on the surface of cancer cells. Research has demonstrated the potential of using inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD+ biosynthesis, as payloads for ADCs. nih.gov By conjugating these NAMPT inhibitors to tumor-targeting antibodies, it is possible to achieve selective delivery of the cytotoxic agent to malignant cells, leading to their destruction. nih.gov This strategy could be adapted for derivatives of N-(2-Aminoethyl)nicotinamide, transforming them into highly targeted anticancer agents.

Another innovative approach is the use of nanoconjugates for subcellular targeting. For instance, multifunctional polypeptide-based nanoconjugates are being designed for the targeted delivery of therapeutic agents to mitochondria. nih.gov Given the central role of NAD+ metabolism in mitochondrial function, delivering nicotinamide derivatives directly to these organelles could be a powerful strategy for modulating cellular energy and treating mitochondrial-related diseases.

Furthermore, novel transdermal delivery systems are being explored to improve the bioavailability of nicotinamide precursors. One such method involves the use of polyvinyl alcohol (PVA) microneedles . nih.gov These microneedle patches can painlessly penetrate the outer layer of the skin, allowing for the efficient delivery of compounds like nicotinamide mononucleotide (NMN) directly into the systemic circulation, bypassing first-pass metabolism in the liver. nih.gov This technology could be adapted for the delivery of N-(2-Aminoethyl)nicotinamide, offering a patient-friendly alternative to oral administration.

The development of environmentally friendly poly(β-amino ester) (PβAE) polymers also presents a promising avenue for the controlled release of nicotinamide-based drugs. researchgate.net These biodegradable polymers can be formulated to encapsulate hydrophobic nicotinamide derivatives, enhancing their solubility and providing sustained release over an extended period. researchgate.net

| Delivery System | Mechanism | Potential Application for Nicotinamide Conjugates |

| Antibody-Drug Conjugates (ADCs) | An antibody targets a specific cell type (e.g., cancer cell), delivering a conjugated cytotoxic drug. | Targeted delivery of cytotoxic nicotinamide derivatives to tumors. nih.gov |

| Polypeptide-Based Nanoconjugates | Polypeptide carriers designed to target specific subcellular organelles, such as mitochondria. | Direct delivery of nicotinamide derivatives to mitochondria to modulate cellular metabolism. nih.gov |

| Polyvinyl Alcohol (PVA) Microneedles | Microscopic needles made of a dissolvable polymer that painlessly deliver drugs through the skin. | Transdermal delivery of N-(2-Aminoethyl)nicotinamide to improve bioavailability. nih.gov |

| Poly(β-amino ester) (PβAE) Polymers | Biodegradable polymers that encapsulate drugs for controlled and sustained release. | Enhanced solubility and controlled release of hydrophobic nicotinamide derivatives. researchgate.net |

Exploration of Novel Therapeutic Targets for N-(2-Aminoethyl)nicotinamide Dihydrochloride (B599025) Derivatives

Research into the derivatives of N-(2-Aminoethyl)nicotinamide is uncovering a range of novel therapeutic targets, expanding their potential applications beyond their current scope.

A particularly promising target is Nicotinamide N-methyltransferase (NNMT) , a cytosolic enzyme that plays a crucial role in cellular metabolism. mdpi.comnih.gov Elevated levels of NNMT have been linked to various metabolic disorders, including obesity and diabetes, as well as several types of cancer. nih.govnih.gov Consequently, the development of potent and selective small molecule inhibitors of NNMT is a major focus of current research. mdpi.comnih.govresearchgate.net Derivatives of nicotinamide are being investigated as competitive inhibitors of this enzyme. mdpi.com By blocking the activity of NNMT, these compounds can modulate cellular metabolism, potentially offering new treatments for metabolic syndrome and certain cancers. nih.gov

In the realm of cancer therapy , the role of nicotinamide and its derivatives continues to be an active area of investigation. Beyond the inhibition of NNMT, nicotinamide itself has shown potential in cancer chemoprevention and as an adjunct to conventional cancer treatments. nih.govnih.govresearchgate.net Phase III clinical trials have demonstrated its efficacy in preventing non-melanoma skin cancer and in enhancing the effectiveness of radiotherapy for head and neck, laryngeal, and urinary bladder cancers. nih.govnih.gov The exploration of novel N-(2-Aminoethyl)nicotinamide derivatives could lead to the development of more potent and selective anticancer agents that target specific pathways involved in tumor growth and survival. For instance, inhibitors of nicotinamide phosphoribosyltransferase (NAMPT) are being actively developed for their anticancer properties in hematological malignancies. mdpi.com

Furthermore, the therapeutic potential of nicotinamide derivatives is being explored in the context of inflammatory diseases . For example, nicotinamide treatment has been shown to ameliorate the course of experimental colitis by enhancing the antibacterial clearance of neutrophils. nih.gov This suggests that derivatives of N-(2-Aminoethyl)nicotinamide could be developed as novel anti-inflammatory agents for the treatment of inflammatory bowel disease and other inflammatory conditions.

| Therapeutic Target | Role in Disease | Potential of Nicotinamide Derivatives |

| Nicotinamide N-methyltransferase (NNMT) | Elevated levels are associated with metabolic disorders and cancer. | Inhibition by nicotinamide derivatives can modulate metabolism and potentially treat these conditions. mdpi.comnih.govnih.gov |

| Cancer Metabolism Pathways | Cancer cells often exhibit altered NAD+ metabolism, making them vulnerable to inhibitors of this pathway. | Derivatives can act as chemopreventive agents or enhance the efficacy of radiotherapy and chemotherapy. nih.govnih.govresearchgate.netmdpi.com |

| Neutrophil Function in Inflammation | Neutrophils are key immune cells involved in inflammatory responses. | Nicotinamide derivatives may enhance the antibacterial activity of neutrophils, offering a novel approach to treating inflammatory conditions like colitis. nih.gov |

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

A deeper understanding of the mechanism of action of N-(2-Aminoethyl)nicotinamide dihydrochloride and its derivatives at a molecular level is crucial for their rational design and optimization. Advanced spectroscopic and analytical techniques are pivotal in this endeavor.

Spectroscopic methods such as Fourier-transform infrared (FT-IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy are essential for the detailed characterization of nicotinamide derivatives and their interactions with biological targets. tsijournals.comresearchgate.net These techniques provide valuable information about the chemical structure, bonding, and electronic properties of these molecules. For instance, FT-IR spectroscopy can be used to study the coordination of nicotinamide derivatives with metal ions, which is relevant to their biological activity. tsijournals.com UV-Vis spectroscopy is employed to investigate the electronic absorption properties of these compounds and can be used to monitor their binding to biomolecules. researchgate.net

X-ray crystallography provides atomic-level insights into the three-dimensional structure of nicotinamide derivatives and their complexes with proteins. This technique is invaluable for understanding the precise binding modes of these compounds to their therapeutic targets, such as enzymes like NNMT. mdpi.com Such structural information is critical for structure-based drug design, enabling the development of more potent and selective inhibitors.

High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of nicotinamide derivatives and their metabolites. ptfarm.pl HPLC methods can be developed to study the stability of these compounds under various conditions and to monitor their metabolic fate in biological systems. ptfarm.pl This information is essential for understanding their pharmacokinetic and pharmacodynamic properties.

Computational methods, such as Density Functional Theory (DFT) , are increasingly being used in conjunction with experimental techniques to provide a deeper understanding of the electronic structure and reactivity of nicotinamide derivatives. nih.gov DFT calculations can be used to predict spectroscopic properties and to model the interactions of these compounds with their biological targets, thereby aiding in the interpretation of experimental data and guiding the design of new molecules with improved therapeutic profiles.

| Technique | Application in Nicotinamide Research | Insights Gained |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Characterization of the vibrational modes of nicotinamide derivatives and their metal complexes. | Information on chemical bonding and coordination chemistry. tsijournals.com |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Study of the electronic absorption properties and binding interactions with biomolecules. | Understanding of electronic structure and molecular interactions. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the chemical structure and conformation of nicotinamide derivatives in solution. | Detailed structural information in a biologically relevant state. researchgate.net |

| X-ray Crystallography | Determination of the three-dimensional atomic structure of nicotinamide derivatives and their protein complexes. | Precise binding modes and interactions with therapeutic targets. mdpi.com |

| High-Performance Liquid Chromatography (HPLC) | Separation, quantification, and stability analysis of nicotinamide derivatives and their metabolites. | Pharmacokinetic and metabolic profiling. ptfarm.pl |

| Density Functional Theory (DFT) | Computational modeling of electronic structure, reactivity, and spectroscopic properties. | Prediction of molecular properties and mechanistic insights. nih.gov |

Q & A

Q. What experimental controls are essential when evaluating cytotoxicity in cell culture models?

- Methodological Answer : Include vehicle controls (e.g., DMSO), positive controls (e.g., staurosporine), and viability assays (MTT or resazurin). Use RNA interference (RNAi) to silence putative off-target genes. Assess apoptosis via Annexin V/propidium iodide flow cytometry to distinguish necrotic vs. apoptotic effects .

Notes

- Data Contradiction Analysis : Conflicting thermal stability data (e.g., TGA decomposition temperatures) may arise from hygroscopicity or polymorphic forms. Address this by standardizing sample preparation (drying protocols) and characterizing crystallinity via X-ray diffraction (XRD) .

- Advanced Synthesis Challenges : Impurities like N-(2-Aminoethyl)-2-(benzylphenylamino)acetamide dihydrochloride (from ) highlight the need for orthogonal purification methods (e.g., reverse-phase HPLC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.